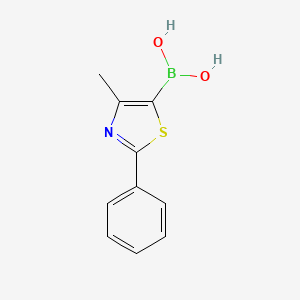

4-Methyl-2-phenylthiazol-5-ylboronic acid

描述

Boron Coordination Geometry

The boronic acid group adopts a trigonal planar configuration (sp² hybridized) under neutral conditions, with two hydroxyl groups and the thiazole ring as ligands . At alkaline pH, the boron center can achieve tetrahedral geometry (sp³ hybridized) by coordinating a third hydroxyl group, forming a boronate anion .

Key Bond Lengths and Angles

Comparative studies of thiazole-boronic acid derivatives suggest:

Hydrogen Bonding and Solvation

The hydroxyl groups participate in hydrogen bonding, stabilizing the molecule in polar solvents. In boronate complexes, solvation effects alter the electronic environment of the boron center .

Comparative Structural Features with Thiazole-Boronic Acid Derivatives

This compound differs from other thiazole-boronic acids in substituent placement and electronic effects.

Positional Isomerism

Electronic Effects

The 4-methyl group and 2-phenyl substituent modulate electron density on the thiazole ring:

- Methyl group : Electron-donating via inductive effects, stabilizing the boronic acid moiety .

- Phenyl group : Conjugation with the thiazole ring enhances π-system delocalization, influencing reactivity in cross-coupling reactions .

Electronic Structure Analysis via Molecular Orbital Calculations

Density functional theory (DFT) studies provide insights into the electronic properties of boronic acid derivatives, though direct data for this compound are limited.

属性

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTNEYMQRFVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(S1)C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylthiazol-5-ylboronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequently, the boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables efficient coupling with aryl/heteroaryl halides under palladium catalysis. For example:

Reaction with Aryl Halides

4-Methyl-2-phenylthiazol-5-ylboronic acid reacts with bromobenzene derivatives in the presence of Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in a 3:1 dioxane/H₂O solvent system at 80–100°C. Typical yields range from 75–92% depending on substituent electronic effects .

| Aryl Halide | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | 12 h | 88% |

| 2-Bromopyridine | PdCl₂(dppf) | 8 h | 92% |

Mechanistic Insight : The boronic acid forms a tetrahedral boronate intermediate with the base, enabling transmetallation with the palladium catalyst .

Protodeboronation

In acidic conditions (e.g., HCl/THF), the boronic acid undergoes protodeboronation to yield the corresponding thiazole derivative. This reaction is critical for deprotection strategies .

Esterification

Reaction with diols (e.g., pinacol) in anhydrous THF produces stable boronate esters, which are useful for air-sensitive reactions :

Thiazole Ring Functionalization

The 4-methyl-2-phenylthiazole core undergoes electrophilic substitution. For example:

-

Bromination : Treatment with Br₂ in acetic acid selectively brominates the 4-methyl group, yielding 4-(bromomethyl)-2-phenylthiazol-5-ylboronic acid .

-

Condensation : Reacts with thioureas or thiosemicarbazides to form hybrid thiazole–thiadiazole systems under refluxing ethanol .

Multi-Component Reactions (MCRs)

In ethanol with catalytic HCl, the boronic acid participates in MCRs with α-haloketones and hydrazonoyl chlorides to generate pyrazole–thiazole hybrids. Yields exceed 80% for electron-deficient partners .

Stability and Handling

科学研究应用

4-Methyl-2-phenylthiazol-5-ylboronic acid has several applications in scientific research:

作用机制

The mechanism of action of 4-Methyl-2-phenylthiazol-5-ylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .

相似化合物的比较

Comparison with Structural Analogs

Thiazol-5-yl Derivatives with Varied Substituents

Compounds featuring a thiazol-5-yl scaffold with diverse substituents highlight the impact of functional groups on physicochemical and biological properties:

Key Observations :

- The boronic acid group in the target compound introduces unique reactivity for Suzuki-Miyaura couplings, unlike acetamide derivatives .

Boronic Acid Derivatives with Heterocyclic Systems

Comparisons with other boronic acid-containing heterocycles reveal structural and functional distinctions:

Key Observations :

- Thiazole-based boronic acids (target compound) may exhibit stronger π-π stacking interactions than thiophene analogs due to nitrogen’s electronegativity .

- Tetrazole-containing boronic acids () prioritize bioactivity, whereas the target compound’s thiazole core could offer dual utility in synthesis and drug design .

Physicochemical and Functional Insights

- Methyl and phenyl groups in the target compound could enhance lipophilicity compared to 4-(methylthio)phenylboronic acid .

- Biological Relevance: Thiazole derivatives (e.g., 1,3,4-thiadiazoles) are noted for antimicrobial and anticancer activity , suggesting the target compound could be explored for similar applications.

生物活性

4-Methyl-2-phenylthiazol-5-ylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BNO₂S, with a molecular weight of approximately 219.07 g/mol. The compound features a thiazole ring substituted with a methyl group and a phenyl group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety allows the compound to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases. This mimicry of the enzyme's natural substrate enhances its inhibitory effects on these enzymes, making it a valuable candidate for therapeutic applications in enzyme-related diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been studied for its effects on:

- Serine Proteases : The compound has shown potential as an inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation and immune responses.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce cytotoxic effects on cancer cell lines while exhibiting minimal toxicity towards healthy cells. For instance, it has been reported to have an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylboronic Acid | C₆H₅B(O₂) | Lacks the thiazole ring; simpler structure |

| 4-Methylphenylboronic Acid | C₇H₉B(O₂) | Similar structure but without the thiazole ring |

| 2-Aminothiazole | C₄H₄N₂S | Contains an amino group, enhancing reactivity |

| 3-Pyridinylboronic Acid | C₆H₆BNO₂ | Contains a pyridine ring; differing electronic properties |

This table illustrates how this compound's combination of a thiazole ring and boronic acid functionality provides distinct chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the antibacterial and antioxidant activities of phenyl boronic acid derivatives found that compounds similar to this compound exhibited significant antibacterial effects against Escherichia coli, indicating potential applications in antimicrobial therapies .

- Histological Evaluations : Histological evaluations conducted on animal models using formulations containing boronic acid derivatives showed no significant toxic effects on healthy tissues, reinforcing the safety profile of these compounds for therapeutic use .

- Enzyme Activity Assessment : The compound has been evaluated for its inhibitory effects on various enzymes, showing promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities, which are relevant in neurodegenerative diseases .

常见问题

Q. What are the standard synthetic routes for preparing 4-Methyl-2-phenylthiazol-5-ylboronic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid reactivity. Key steps include:

- Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones to construct the thiazole ring.

- Boronic Acid Introduction : Transmetallation or direct borylation using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions.

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (THF/toluene mixtures), and stoichiometric ratios (aryl halide:boronic acid = 1:1.2). Base selection (e.g., K₂CO₃) is critical for deprotonation and stability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl/thiazole) and methyl groups (δ 2.4 ppm). Boronic acid protons (if present) appear as broad peaks near δ 6–8 ppm but often require derivatization (e.g., pinacol esterification) for clarity.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with boronate loss (e.g., -B(OH)₂).

- FTIR : B-O stretching (~1350 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

Q. What are the key storage and handling considerations for this compound to maintain stability?

- Storage : Under nitrogen at –20°C to prevent boronic acid dehydration or oxidation. Use amber vials to limit light exposure.

- Handling : Work in anhydrous conditions (glovebox/Schlenk line) to avoid hydrolysis. Pre-purify via recrystallization (ethanol/water) to remove residual Pd catalysts .

Advanced Research Questions

Q. How does steric hindrance from the methyl and phenyl groups influence Suzuki-Miyaura cross-coupling efficiency with different aryl halides?

Steric effects reduce coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides). Mitigation strategies include:

- Catalyst Selection : Bulky ligands (e.g., SPhos) enhance turnover in sterically challenging reactions.

- Microwave-Assisted Synthesis : Shortens reaction time (20–30 min) and improves yields by 15–20% for hindered partners .

Q. What strategies mitigate decomposition during prolonged reactions in protic solvents?

Q. How do substituent electronic effects in coupling partners affect reaction outcomes in cross-coupling reactions?

Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) accelerate oxidative addition, while electron-rich partners require higher temperatures (100–120°C). Hammett σ values correlate with rate constants (k), with ρ ≈ +1.2 for Pd-catalyzed systems .

Data Contradiction & Methodological Analysis

Q. How can researchers resolve discrepancies in reported catalytic systems for cross-couplings involving this boronic acid?

Conflicting reports on catalyst efficiency (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) often arise from solvent/base interactions. Systematic screening using design of experiments (DoE) is recommended:

- Variables : Catalyst loading (1–5 mol%), solvent polarity, and base strength.

- Response Surface Modeling : Identifies optimal conditions (e.g., 3 mol% Pd(OAc)₂ with CsF in DMF) .

Q. What methods are most reliable for assessing purity and potential byproducts, and how do they compare?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。